molecular formula C11H10ClN3O2 B6633730 2-chloro-5-hydroxy-N-(5-methyl-1H-pyrazol-3-yl)benzamide

2-chloro-5-hydroxy-N-(5-methyl-1H-pyrazol-3-yl)benzamide

Cat. No. B6633730
M. Wt: 251.67 g/mol
InChI Key: IKVAWPAJADTXOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-5-hydroxy-N-(5-methyl-1H-pyrazol-3-yl)benzamide, also known as CHMFL-ABL-053, is a synthetic compound that has shown potential as a therapeutic agent in the treatment of cancer. It belongs to the class of benzamides and has been the subject of scientific research due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of 2-chloro-5-hydroxy-N-(5-methyl-1H-pyrazol-3-yl)benzamide involves the inhibition of the ABL kinase, which is a key regulator of cell growth and division. Inhibition of this kinase leads to the suppression of cancer cell growth and proliferation, making it a potential therapeutic agent in the treatment of cancer.
Biochemical and Physiological Effects
2-chloro-5-hydroxy-N-(5-methyl-1H-pyrazol-3-yl)benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of the ABL kinase, which is involved in the development of certain types of cancer. In addition, it has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-5-hydroxy-N-(5-methyl-1H-pyrazol-3-yl)benzamide in lab experiments is its specificity for the ABL kinase, which makes it a useful tool for studying the role of this kinase in cancer development. However, its limitations include its potential toxicity and the need for further research to determine its efficacy in vivo.

Future Directions

For research on 2-chloro-5-hydroxy-N-(5-methyl-1H-pyrazol-3-yl)benzamide include further studies on its efficacy in vivo, as well as investigations into its potential use in combination with other cancer therapies. Other potential future directions include the development of more potent and selective inhibitors of the ABL kinase, as well as investigations into the role of this kinase in other diseases and conditions.

Synthesis Methods

The synthesis of 2-chloro-5-hydroxy-N-(5-methyl-1H-pyrazol-3-yl)benzamide involves a series of chemical reactions. One of the methods involves the reaction of 2-chloro-5-nitrobenzoic acid with 5-methyl-1H-pyrazole-3-carboxylic acid in the presence of a coupling reagent such as EDCI or DCC, followed by reduction of the resulting nitro compound with a reducing agent such as SnCl2 or Fe powder. The final step involves the conversion of the resulting amino compound to the benzamide by reaction with an acid chloride such as acetyl chloride or benzoyl chloride.

Scientific Research Applications

2-chloro-5-hydroxy-N-(5-methyl-1H-pyrazol-3-yl)benzamide has been the subject of scientific research due to its potential as a therapeutic agent in the treatment of cancer. It has been shown to inhibit the activity of the ABL kinase, which is involved in the development of certain types of cancer. In addition, it has been shown to inhibit the growth of cancer cells in vitro and in vivo.

properties

IUPAC Name

2-chloro-5-hydroxy-N-(5-methyl-1H-pyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2/c1-6-4-10(15-14-6)13-11(17)8-5-7(16)2-3-9(8)12/h2-5,16H,1H3,(H2,13,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKVAWPAJADTXOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)NC(=O)C2=C(C=CC(=C2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-5-hydroxy-N-(5-methyl-1H-pyrazol-3-yl)benzamide

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